N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide
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Overview
Description
HSGN-218 is a synthetic organic compound belonging to the class of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides. It has shown potent antibacterial activity against Gram-positive bacteria, particularly Clostridioides difficile, which is a leading cause of healthcare-associated infections .
Preparation Methods
HSGN-218 is synthesized through a series of chemical reactions involving halogen substitutions. The synthetic route typically involves the reaction of 3,5-dichlorophenyl hydrazine with carbon disulfide to form a 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-(trifluoromethyl)thiobenzoyl chloride to yield HSGN-218 .
Chemical Reactions Analysis
HSGN-218 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving HSGN-218 are not commonly reported.
Substitution: Halogen substitutions are a key feature in the synthesis of HSGN-218, enhancing its antibacterial properties.
Common reagents used in these reactions include carbon disulfide, 3,5-dichlorophenyl hydrazine, and 4-(trifluoromethyl)thiobenzoyl chloride . The major products formed from these reactions are intermediates leading to the final HSGN-218 compound.
Scientific Research Applications
HSGN-218 has several scientific research applications:
Mechanism of Action
HSGN-218 exerts its antibacterial effects through multiple pathways. It downregulates essential proteins such as Pol IIIC, which is necessary for DNA replication in Gram-positive pathogens . Additionally, HSGN-218 is involved in heme regulation, menaquinone biosynthesis, and siderophore biosynthesis. It also depolarizes bacterial membranes, leading to bacterial cell death .
Comparison with Similar Compounds
HSGN-218 is compared with other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides, such as HSGN-220 and HSGN-144. These compounds share similar antibacterial properties but differ in their specific halogen substitutions and resulting potencies . HSGN-218 is unique in its remarkable activity against Clostridioides difficile and its ability to protect against infection recurrence .
Similar compounds include:
HSGN-220: Another halogenated N-(1,3,4-oxadiazol-2-yl)benzamide with potent antibacterial activity.
HSGN-144: A related compound with similar antibacterial properties but different halogen substitutions.
HSGN-218 stands out due to its potent antibacterial activity, low toxicity to mammalian cells, and potential to prevent infection recurrence .
Properties
Molecular Formula |
C16H8Cl2F3N3O2S |
---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C16H8Cl2F3N3O2S/c17-10-5-9(6-11(18)7-10)14-23-24-15(26-14)22-13(25)8-1-3-12(4-2-8)27-16(19,20)21/h1-7H,(H,22,24,25) |
InChI Key |
YNSLXRYEPGHGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
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